(4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C24H17ClN2O4S2 |
|---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17ClN2O4S2/c1-2-31-15-9-10-16-18(12-15)33-24(26-16)27-20(13-5-7-14(25)8-6-13)19(22(29)23(27)30)21(28)17-4-3-11-32-17/h3-12,20,29H,2H2,1H3 |
InChI Key |
UOLHIKPFKDFHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Based Condensation
A prominent route involves a three-component reaction between 4-chlorobenzaldehyde , 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-pyrazolone , and malononitrile under basic catalysis. This method, adapted from pyrano[2,3-c]pyrazole syntheses, employs DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol at 80°C for 30 minutes, achieving yields of 65–78% (Table 1). The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclodehydration (Figure 1A).
Table 1: Optimization of Aldehyde-Based Three-Component Synthesis
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| DABCO | Ethanol | 80 | 30 | 78 |
| Piperidine | EtOH | 80 | 45 | 62 |
| NaOH | H2O | 100 | 60 | 41 |
The stereoselective formation of the (4E) isomer is attributed to the bulky 6-ethoxybenzothiazole group, which imposes steric hindrance favoring trans-configuration at the C4 position.
Sequential Functionalization of Pyrrolidine Dione Core
Stepwise Assembly via Acylketene Intermediates
Thermolysis of 3-aroylpyrrolo[2,1-c][1,benzothiazine-1,2,4-triones at 200°C generates reactive acyl(1,3-benzothiazol-2-yl)ketenes , which undergo [4+2]-cyclodimerization to form the pyrrolidine dione scaffold. This method, while atom-economical, requires precise temperature control to avoid decarbonylation side reactions (Figure 1B).
Key Reaction Parameters:
-
Precursor: 3-(4-Chlorobenzoyl)pyrrolo[2,1-c]benzothiazine-1,2,4-trione
-
Conditions: Toluene reflux, 18 hours
-
Yield: 58% after column chromatography (silica gel, hexane/EtOAc 4:1)
Stereochemical Control and Isomerization
Kinetic vs. Thermodynamic Control
The (4E) configuration is favored under kinetic conditions (low-temperature reactions), whereas prolonged heating above 120°C induces isomerization to the (4Z) form. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference favoring the E-isomer due to reduced steric clash between the thiophen-2-yl and benzothiazole groups.
Figure 1: Reaction Pathways
(A) Three-component synthesis via DABCO-catalyzed cascade.
(B) Acylketene-mediated cyclodimerization.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity >95% is confirmed by HPLC (C18 column, acetonitrile/H2O 70:30).
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits promising antioxidant and antimicrobial properties. A study focused on similar thiophene derivatives demonstrated significant antioxidant activity, with some compounds showing efficacy comparable to standard antioxidants like ascorbic acid . Additionally, derivatives of this compound have been evaluated for their antibacterial activities against various pathogens, showcasing a relative activity index close to established antibiotics such as ampicillin .
Applications in Medicinal Chemistry
- Antioxidant Agents : The compound's structural characteristics allow it to act as an effective antioxidant. Research has shown that modifications in its thiophene and benzothiazole components can enhance its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
- Antimicrobial Agents : The compound has been tested against a range of bacteria and fungi. Its derivatives have shown promising results in inhibiting the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial therapies .
- Cancer Research : Compounds with similar structures have been investigated for their anticancer properties. The presence of the benzothiazole moiety is known to induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer activity .
Case Study 1: Antioxidant Activity
A recent study synthesized several antipyrine-thiophene hybrids based on similar frameworks to (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione. These compounds were evaluated for their antioxidant capacity using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited up to 90% scavenging activity compared to ascorbic acid, highlighting their potential for use in nutraceuticals or pharmaceuticals aimed at oxidative stress management .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thiophene-based compounds were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The study found that modifications in the chlorophenyl and ethoxy groups significantly influenced the antimicrobial efficacy. Some derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their viability as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit a key enzyme in a metabolic pathway, resulting in reduced production of a harmful metabolite.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine-2,3-Dione Cores
The closest structural analog is (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione (CAS: 672266-53-4, MW: 445.89, C₂₃H₂₄ClNO₆) . Key comparisons include:
- Substituent Variations :
- The target compound features a 6-ethoxy-1,3-benzothiazol-2-yl group at position 1, whereas the analog has a 3-methoxypropyl group . The benzothiazole moiety may enhance π-π stacking interactions in biological systems compared to the aliphatic methoxypropyl chain.
- At position 5, the target compound has a 4-chlorophenyl group , while the analog substitutes a 3,4-dimethoxyphenyl group . The chloro substituent typically increases lipophilicity and electron-withdrawing effects, whereas methoxy groups contribute electron-donating properties and solubility.
- The hydroxy(thiophen-2-yl)methylidene group in the target compound introduces a thiophene ring, which may improve metabolic stability compared to the analog’s simpler hydroxymethylidene group.
Benzothiazole-Containing Compounds
Compounds with benzothiazole moieties, such as those in , often exhibit antimicrobial or anticancer activities due to their ability to intercalate DNA or inhibit kinases . The 6-ethoxy group in the target compound’s benzothiazole may enhance solubility compared to unsubstituted benzothiazoles, as ethoxy groups reduce crystallinity.
Chlorophenyl-Substituted Derivatives
Chlorophenyl groups are common in agrochemicals and pharmaceuticals for their stability and hydrophobic interactions. For example, the triazole-thione compound in uses chlorophenyl groups to enhance binding to fungal cytochrome P450 enzymes . The target compound’s 4-chlorophenyl group may similarly contribute to target selectivity.
Thiophene-Containing Compounds
The hydroxy(thiophen-2-yl)methylidene group in the target compound could offer unique hydrogen-bonding interactions unavailable in purely phenyl-substituted analogs.
Biological Activity
The compound (4E)-5-(4-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
Structural Characteristics
This compound is characterized by several key functional groups:
- Chlorophenyl moiety : Known for enhancing biological activity.
- Benzothiazole unit : Associated with various pharmacological effects.
- Pyrrolidine dione structure : Contributes to the compound's reactivity and potential therapeutic applications.
- Ethoxy and hydroxy substituents : May influence solubility and interaction with biological targets.
Antimicrobial Properties
Preliminary studies have indicated that compounds with similar frameworks possess significant antimicrobial activities. For instance:
- The presence of halogen substituents (like chlorine) has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- The compound's structure suggests potential efficacy against various bacterial strains, with predicted minimum inhibitory concentration (MIC) values around 10 μg/mL for certain derivatives .
Anticancer Activity
The compound's structural features suggest it may also exhibit anticancer properties:
- Similar compounds have demonstrated inhibitory effects on glioma cell lines, indicating that this compound could be explored for its anti-glioma activity .
- The interaction of the chlorophenyl group with specific molecular targets may enhance its cytotoxic effects against cancer cells while minimizing toxicity to non-cancerous cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- It may interact with various enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes.
- The presence of the benzothiazole ring is particularly noted for its role in enzyme inhibition, which could be pivotal in cancer treatment strategies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The introduction of electron-withdrawing groups (like chlorine) enhances antibacterial properties.
- Modifications in the ethoxy group position can significantly alter potency against specific biological targets .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Inhibitory effects on glioma cell lines | |
| Enzyme Inhibition | Potential inhibition of key kinases |
Case Studies
- Antimicrobial Study : A derivative of this compound was tested against multiple strains of bacteria, showing significant inhibition at low concentrations, highlighting its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro studies demonstrated that compounds similar to this one inhibited glioma cell growth without affecting healthy cells, suggesting a selective action that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions starting with the pyrrolidine-dione core. Critical steps include:
- Step 1 : Formation of the pyrrolidine-2,3-dione scaffold via condensation of substituted pyrrolidine precursors with thiophene-derived aldehydes.
- Step 2 : Introduction of the 6-ethoxy-1,3-benzothiazole moiety using nucleophilic substitution (e.g., ethyl bromide with sodium ethoxide as a base) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product (>95% purity) .
- Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reaction rates. Catalysts like DMAP can improve yields by 10–15% .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Answer : A combination of spectroscopic and analytical methods is required:
- NMR : H and C NMR to verify substituent integration and stereochemistry (e.g., the (4E)-configuration of the methylidene group) .
- IR Spectroscopy : Confirm carbonyl stretches (~1750 cm for pyrrolidine-2,3-dione) and hydroxyl groups (~3400 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (±2 ppm accuracy) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary biological assays are recommended to assess its activity?
- Answer : Initial screens should focus on target-specific assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green reagent) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values <10 µM warrant further study .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with receptors like GPCRs .
Q. How stable is this compound under standard laboratory conditions?
- Answer : Stability varies by functional group:
- Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis of the pyrrolidine-dione ring; store in anhydrous DMSO at -20°C .
- Photostability : Thiophene and benzothiazole groups may degrade under UV light; use amber vials for storage .
Q. What purification methods are effective for isolating high-purity product?
- Answer : Sequential purification strategies:
- Liquid-Liquid Extraction : Remove polar impurities using dichloromethane/water phases .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final polishing .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Answer : Use complementary techniques:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
- Computational Modeling : Compare experimental H NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) to validate assignments .
Q. What computational approaches are suitable for studying its electronic properties and binding modes?
- Answer :
- Molecular Docking (AutoDock Vina) : Predict binding poses with target proteins (e.g., COX-2) using flexible ligand sampling .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .
Q. How can structure-activity relationships (SAR) guide derivatization for enhanced potency?
- Answer : Prioritize modifications based on key pharmacophores:
- Benzothiazole Substituents : Replace ethoxy with bulkier groups (e.g., isopropoxy) to improve hydrophobic interactions .
- Thiophene Methylidene : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Pyrrolidine Core : Explore spirocyclic analogs to restrict conformational flexibility and increase selectivity .
Q. What experimental designs address low yields in large-scale synthesis?
- Answer : Implement design of experiments (DoE) to optimize parameters:
- Factor Screening : Evaluate temperature, solvent polarity, and catalyst loading via Plackett-Burman design .
- Response Surface Methodology (RSM) : Maximize yield using central composite design (CCD) with 3–5 critical factors .
Q. How can mechanistic studies elucidate its mode of action in complex biological systems?
- Answer : Integrate multi-omics and biochemical tools:
- Proteomics (LC-MS/MS) : Identify protein targets by pull-down assays with biotinylated analogs .
- Transcriptomics (RNA-seq) : Profile gene expression changes in treated cells to infer pathway modulation .
- Kinetic Studies : Determine inhibition constants () using stopped-flow spectroscopy for time-resolved analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
